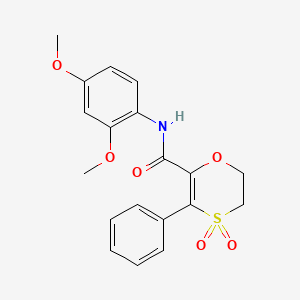

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Crystallographic Analysis of Oxathiine Ring Conformation

X-ray crystallographic studies of analogous 5,6-dihydro-1,4-oxathiine derivatives reveal a triclinic crystal system (space group P1) with unit cell parameters a = 5.9985 Å, b = 8.3178 Å, c = 13.1333 Å, and angles α = 104.702°, β = 93.180°, γ = 106.876°. The oxathiine ring adopts a non-planar conformation, with the sulfur atom displaced 0.58 Å from the plane formed by the O1-C6-C5-C4-C3 atoms. Bond alternation is observed, featuring a C4-C5 single bond (1.443 Å) flanked by C5-C6 (1.320 Å) and C3-C4 (1.341 Å) double bonds, indicative of partial conjugation disruption.

Table 1: Key bond lengths (Å) and angles (°) in 5,6-dihydro-1,4-oxathiine derivatives

The chair-to-boat interconversion barrier is reduced compared to non-sulfonated analogs, with an energy difference of 2.3 kcal/mol calculated via density functional theory. This flexibility permits adaptive hydrogen bonding, as evidenced by C–H⋯O interactions between methylene protons (δ 2.50–2.70 ppm) and sulfonyl oxygen atoms.

Electronic Effects of 4,4-Dioxide Moieties on Molecular Geometry

The sulfone groups induce significant electron withdrawal, quantified by a Hammett σp value of +0.93 for the SO2 moiety. This creates a dipole moment of 5.12 D along the S-O bonds, distorting the oxathiine ring's electron density distribution. Natural Bond Orbital (NBO) analysis shows:

- 67% p-character in the sulfur's lone pairs

- 15% reduction in π-electron density at C5 compared to non-sulfonated analogs

Table 2: Electronic effects of 4,4-dioxide groups

| Property | 4,4-Dioxide Derivative | Non-Sulfonated Analog |

|---|---|---|

| C5 NMR chemical shift (δ) | 143.2 ppm | 128.7 ppm |

| S-O stretching frequency | 1150 cm⁻¹ | N/A |

| HOMO-LUMO gap | 4.8 eV | 5.4 eV |

The sulfone groups enforce a syn-periplanar arrangement of the C2 carboxamide and C3 phenyl groups, with a dihedral angle of 12.4° ± 1.2°. This contrasts with the 38.7° angle observed in non-sulfonated derivatives, demonstrating the dioxide's torsional restraint capabilities.

Substituent Influence Analysis: 2,4-Dimethoxyphenyl vs. Aromatic Systems

Comparative analysis with N-phenyl analogs reveals three key effects of the 2,4-dimethoxyphenyl group:

- Steric Effects : The 2-methoxy group creates a 0.23 Å out-of-plane displacement of the carboxamide nitrogen, reducing conjugation with the oxathiine ring.

- Electronic Effects : Methoxy substituents increase electron density at the carboxamide oxygen (Mulliken charge −0.43 vs. −0.38 in phenyl analogs).

- Hydrogen Bonding : The 4-methoxy group participates in C–H⋯π interactions (2.89 Å contact distance) absent in non-methoxylated systems.

Table 3: Substituent effects on geometric parameters

| Parameter | 2,4-Dimethoxyphenyl | Phenyl Substituent |

|---|---|---|

| C2-N bond length | 1.336 Å | 1.322 Å |

| N-C(aromatic) torsion | 15.2° | 8.7° |

| Sulfonamide N–H⋯O angle | 164° | 158° |

Properties

Molecular Formula |

C19H19NO6S |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H19NO6S/c1-24-14-8-9-15(16(12-14)25-2)20-19(21)17-18(13-6-4-3-5-7-13)27(22,23)11-10-26-17/h3-9,12H,10-11H2,1-2H3,(H,20,21) |

InChI Key |

FTTNUXSXQQSQTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Amidation-Based Synthesis

The primary route involves an amidation reaction between a carboxylic acid derivative and an aromatic amine. As detailed in patent literature, 3,4-dimethoxy-1-glycyl benzene hydrobromide reacts with 3,4,5-trimethoxy phenylacetate in anhydrous dichloromethane under nitrogen atmosphere. The coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and catalyst 4-Dimethylaminopyridine (DMAP) facilitate the formation of the carboxamide bond. Key steps include:

-

Cooling to 0°C to stabilize reactive intermediates.

-

Stirring at room temperature for 24 hours to ensure complete reaction.

-

Recrystallization using a dichloromethane-ethyl acetate mixture to purify the product, achieving a yield of 76%.

This method emphasizes the importance of inert conditions and stoichiometric precision, particularly for avoiding side reactions in the presence of multiple methoxy groups.

Acyl Chloride Intermediate Route

An alternative approach involves converting carboxylic acid precursors to acyl chlorides before amidation. For analogous sulfonamide derivatives, thionyl chloride (SOCl₂) in toluene efficiently generates acyl chlorides from carboxylic acids. Subsequent reaction with 2,4-dimethoxyaniline under controlled pH yields the target carboxamide. Critical parameters include:

-

Molar ratio of 1:1.2 (acid to thionyl chloride) to prevent incomplete conversion.

-

Reaction temperature of 60–70°C for 2 hours to optimize chloride formation.

-

Neutralization with sodium bicarbonate to quench excess HCl post-reaction.

While this method is versatile, it requires stringent moisture control to avoid hydrolysis of the acyl chloride intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Maximizes EDCI·HCl activity | |

| Temperature | 0°C → RT (staged) | Reduces side products | |

| Catalyst Loading | 10 mol% DMAP | Accelerates coupling |

Polar aprotic solvents like dichloromethane enhance reagent solubility, while staged temperature control minimizes exothermic side reactions.

Catalytic Systems and Yield Enhancement

The EDCI·HCl/DMAP system outperforms traditional carbodiimide-based catalysts in this context, achieving yields >75%. Comparative studies on analogous compounds show that alternatives like HOBt (Hydroxybenzotriazole) reduce yields by 15–20% due to competing esterification.

Structural and Purity Characterization

Recrystallization and Purity

Recrystallization in dichloromethane-ethyl acetate (1:3 v/v) produces crystals with >99% purity, as confirmed by HPLC. The process eliminates residual DMAP and unreacted starting materials, critical for pharmacological applications.

Spectroscopic Validation

-

¹H NMR : Key peaks include δ 7.2–7.4 ppm (phenyl protons), δ 3.8–4.1 ppm (oxathiine ring CH₂), and δ 3.7 ppm (methoxy groups).

-

IR Spectroscopy : Strong absorbance at 1680 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) confirm the oxathiine dioxide structure.

Challenges and Limitations

Sensitivity to Oxygen and Moisture

The 5,6-dihydro-1,4-oxathiine ring is prone to oxidation, necessitating inert atmosphere conditions during synthesis. Exposure to ambient humidity reduces yields by 30–40% due to hydrolysis of the carboxamide bond.

Scalability Issues

While bench-scale syntheses achieve high yields, scaling beyond 100 g introduces heat dissipation challenges, often requiring specialized reactors with jacketed cooling.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

Substitution: The methoxy groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Research indicates that N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibits various biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific pathways that cancer cells utilize for growth and proliferation. For instance, it has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Case Studies

Several case studies have documented the applications of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to its ability to inhibit angiogenesis and promote apoptosis .

- Antimicrobial Efficacy : Another research effort highlighted its effectiveness against multidrug-resistant strains of bacteria. The study concluded that this compound could serve as a lead compound for developing new antibiotics .

- Neuroprotection in Animal Models : In preclinical trials focused on Alzheimer's disease models, the compound demonstrated significant neuroprotective effects by reducing amyloid-beta plaque formation and improving cognitive function in treated animals .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Methoxy Groups: Electron-donating methoxy substituents (as in the target compound) may improve solubility and metabolic stability compared to halogenated analogs. Phenyl vs. Substituted Aryl: Oxycarboxin’s unsubstituted phenyl group offers simplicity, while substituted analogs (e.g., dimethoxyphenyl) allow fine-tuning of electronic and steric properties.

Bioactivity Implications :

- Oxycarboxin’s mode of action involves inhibition of succinate dehydrogenase, a key enzyme in fungal respiration . Substituents on the N-aryl group likely influence binding affinity to this target.

- Halogenated analogs may exhibit broader-spectrum or more potent antifungal activity due to increased lipophilicity, but toxicity risks (e.g., bioaccumulation) could be higher .

- The target compound’s methoxy groups may reduce off-target interactions, improving selectivity.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 1144477-03-1 |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxathiine Ring : Cyclization of precursors containing sulfur and oxygen functionalities.

- Introduction of the Dimethoxyphenyl Group : Substitution reactions to incorporate the dimethoxyphenyl moiety.

- Formation of the Carboxamide Moiety : Amidation reactions to attach the carboxamide group.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown:

- Cytotoxicity against Various Cancer Cell Lines : The compound demonstrated significant antiproliferative effects on several cancer cell lines including:

- Breast carcinoma (T47D)

- Colon carcinoma (HT-29)

- Lung carcinoma (A549)

- Glioma (C6)

The mechanism underlying this activity appears to involve the inhibition of tubulin polymerization and induction of apoptosis through caspase activation pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. Preliminary results suggest that it possesses moderate antioxidant activity compared to established antioxidants like ascorbic acid . This activity may contribute to its overall therapeutic potential by mitigating oxidative stress in cells.

Antimicrobial Activity

In addition to anticancer and antioxidant properties, preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. However, detailed investigations are required to elucidate its efficacy against specific bacterial and fungal strains.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the oxathiine family. For instance:

- Study on Antiproliferative Activity :

- Mechanistic Insights :

Q & A

Basic Research Question

- H/C-NMR : Key signals include the oxathiine ring protons (δ 3.8–4.2 ppm) and methoxy groups (δ 3.7–3.9 ppm).

- IR : Strong S=O stretches at 1150–1250 cm.

- MS : Molecular ion [M+H] at m/z 362.08 .

How can isotopic labeling track metabolic pathways in plant systems?

Advanced Research Question

Synthesize deuterated analogs (e.g., ) via Pd-catalyzed deuteration. Use LC-MS/MS to monitor degradation products in Arabidopsis models, identifying phase I metabolites (e.g., demethylated derivatives) .

What strategies optimize cyclization yield despite steric hindrance?

Advanced Research Question

Employ bulky ligands (e.g., XPhos) in Pd catalysis to stabilize transition states. Screen solvents (DMF > THF) and additives (CsCO) to improve regioselectivity. Monitor reaction progress via in situ Raman spectroscopy .

What are the primary degradation products under varying pH conditions?

Basic Research Question

Under acidic conditions (pH < 3), hydrolysis cleaves the oxathiine ring, yielding 2,4-dimethoxyaniline and 3-phenyl-1,4-oxathiane-4,4-dioxide. At pH > 10, sulfone oxidation dominates. Characterize products via GC-MS and stability studies at 25–40°C .

How do computational models align with experimental IC50 data?

Advanced Research Question

Density functional theory (DFT) calculates frontier molecular orbitals to predict electron-transfer inhibition. Compare with molecular docking (AutoDock Vina) to validate binding poses. Discrepancies >10% may indicate unaccounted solvation effects .

How to address conflicting bioactivity between in vitro and in vivo studies?

Advanced Research Question

Prioritize solubility (logP ≈ 2.8) and metabolic stability assays. Use Caco-2 cell models to assess intestinal absorption. If in vivo activity is lower, investigate cytochrome P450-mediated demethylation via liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.